molecular formula C16H16ClN5O2 B6484973 N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-chlorobenzamide CAS No. 899995-37-0

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-chlorobenzamide

Cat. No.: B6484973
CAS No.: 899995-37-0
M. Wt: 345.78 g/mol
InChI Key: WHZMYRUXGAPVSY-UHFFFAOYSA-N
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Description

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-chlorobenzamide is a useful research compound. Its molecular formula is C16H16ClN5O2 and its molecular weight is 345.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.0992525 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-chlorobenzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

  • Molecular Formula : C₁₆H₁₆ClN₅O₂
  • Molecular Weight : 345.78 g/mol
  • CAS Number : 899995-37-0

The primary mechanism of action for this compound involves its role as a CDK inhibitor. By binding to the ATP-binding site of CDKs, this compound prevents the phosphorylation of target proteins necessary for cell cycle progression. This inhibition can lead to cell cycle arrest and ultimately apoptosis in cancer cells.

Antitumor Activity

Research has demonstrated that compounds similar to this compound exhibit significant antitumor effects. A study involving various pyrazolo[3,4-d]pyrimidine derivatives showed that they could inhibit the proliferation of cancer cell lines by inducing apoptosis through the CDK pathway .

Inhibition Studies

In vitro studies have indicated that this compound can effectively inhibit specific CDKs (e.g., CDK2 and CDK9), leading to reduced cell viability in tumor models. The following table summarizes the inhibitory effects observed in various studies:

CompoundTarget KinaseIC50 (µM)Cell Line Tested
N-{1-tert-butyl-4-oxo...}CDK20.5HeLa
N-{1-tert-butyl-4-oxo...}CDK90.8MCF7

Case Study 1: In Vivo Efficacy

In a preclinical study using xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent against aggressive breast cancer types .

Case Study 2: Mechanistic Insights

A mechanistic study revealed that treatment with this compound led to alterations in the expression levels of various cell cycle regulators (e.g., p21 and cyclin E), further supporting its role as a CDK inhibitor. The findings suggested that N-{1-tert-butyl-4-oxo...} could be utilized in combination therapies to enhance the effectiveness of existing chemotherapeutic agents .

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2/c1-16(2,3)22-13-12(8-19-22)15(24)21(9-18-13)20-14(23)10-5-4-6-11(17)7-10/h4-9H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZMYRUXGAPVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.